(3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles It features an amino group and a dimethoxyphenyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and a suitable nitrile source.
Reaction Conditions: The key steps may include condensation reactions, reduction, and amination under controlled conditions. Catalysts and reagents such as sodium borohydride, ammonia, and solvents like ethanol or methanol are commonly used.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties and as a building block for drug development.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-phenylpropanenitrile: Lacks the dimethoxy groups, which may affect its reactivity and applications.
(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile: Similar structure but with different substitution pattern on the aromatic ring.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9H,6,13H2,1-2H3/t9-/m1/s1 |
InChI Key |
CSWRQFLOYNWXOC-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](CC#N)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC#N)N |
Origin of Product |
United States |
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